[(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanyl](phenyl)acetic acid
Description
(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid is a heterocyclic compound featuring a pyridine core substituted with cyano (-CN), phenyl (-C₆H₅), and sulfanyl (-S-) groups. Key structural attributes include:
- Pyridine ring: Functionalized with electron-withdrawing cyano and aromatic phenyl groups, altering electronic properties and steric bulk.
- Phenylacetic acid group: Introduces acidity (pKa ~2–4) and solubility variability in polar solvents.
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., coordination polymers).
Properties
Molecular Formula |
C26H18N2O2S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-2-phenylacetic acid |
InChI |
InChI=1S/C26H18N2O2S/c27-17-22-21(18-10-4-1-5-11-18)16-23(19-12-6-2-7-13-19)28-25(22)31-24(26(29)30)20-14-8-3-9-15-20/h1-16,24H,(H,29,30) |
InChI Key |
FURJYPMGAFGROE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC(C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-2-phenylacetic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Reaction Mechanisms
Condensation and Cyclization
Key Mechanistic Features
-
Electron-withdrawing cyano group : Facilitates nucleophilic attack at the pyridine ring.
-
Sulfanyl group reactivity : Participates in redox reactions, alkylation, or metal coordination.
Characterization and Reactivity
Analytical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₆N₂O₃S | |
| Molecular Weight | 404.43 g/mol | |
| Key Functional Groups | Cyano (-CN), sulfanyl (-S-), carboxylic acid (-COOH) |
Reactivity Profile
-
Nucleophilic substitution : The sulfanyl group reacts with electrophiles (e.g., alkyl halides).
-
Oxidation : Susceptible to oxidation to sulfinic/sulfonic acids.
-
Metal coordination : The pyridine nitrogen and sulfanyl group can chelate metals (e.g., transition metals).
-
Ester hydrolysis : The acetic acid moiety undergoes hydrolysis under acidic/basic conditions.
Biological Implications
-
Enzyme inhibition : The cyano group may interact with hydrogen-bonding sites in enzymes.
-
Anticancer activity : Similar pyridine derivatives show cytotoxic effects, suggesting potential applications.
Scientific Research Applications
Chemistry
Synthetic Building Block :
(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules and heterocycles through various reaction pathways.
Reactivity Studies :
The compound undergoes several chemical reactions that are crucial for understanding its behavior in synthetic processes. These include nucleophilic substitutions and electrophilic additions, which are fundamental for developing new chemical entities.
Biology
Biological Activity :
Research indicates that derivatives of (3-Cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid exhibit promising biological activities:
- Antimicrobial Properties : Preliminary studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : The compound has been explored for its potential to inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
Mechanism of Action :
The biological activity is attributed to the interaction of the cyano group and pyridine ring with specific molecular targets such as enzymes and receptors. For instance, docking studies suggest potential inhibition of pathways related to inflammation and cancer progression .
Medicine
Therapeutic Potential :
Ongoing research aims to evaluate the therapeutic applications of (3-Cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid in treating various diseases:
- Cancer Therapy : Investigations into its role as an anticancer agent are underway, focusing on its ability to target specific tumor markers.
- Anti-inflammatory Applications : The compound shows promise as a 5-lipoxygenase inhibitor, which could lead to new treatments for inflammatory diseases .
Advanced Materials Development
(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid is also being explored for its application in developing advanced materials. Its unique structural features allow it to act as a precursor for synthesizing novel polymers and chemical intermediates used in various industrial processes.
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in creating complex heterocycles |
| Biology | Antimicrobial & anticancer activity | Exhibits significant inhibition of cancer cell proliferation |
| Medicine | Potential therapeutic agent | Investigated for anti-inflammatory properties |
| Industry | Advanced materials development | Serves as a precursor for novel polymers |
Case Studies
-
Anticancer Activity Study :
A study evaluated the anticancer effects of (3-Cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential for further development as an anticancer therapeutic . -
Synthesis Methodology Research :
Researchers developed a two-stage synthetic protocol for producing this compound efficiently using commercially available reagents. The synthesized compound was characterized using NMR and LC-MS techniques, confirming its structure and purity .
Mechanism of Action
The mechanism of action of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The cyano group and the pyridine ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects . The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating these mechanisms.
Comparison with Similar Compounds
2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic Acid
Key Differences :
- Substituents : Methyl (-CH₃) groups at pyridine positions 4 and 6 vs. phenyl groups in the target compound.
- Electronic Effects : Methyl groups are electron-donating, reducing pyridine ring electron deficiency compared to phenyl substituents.
- Molecular Weight : The target compound’s molecular weight is ~114 g/mol higher due to phenyl substitution .
Table 1: Structural and Electronic Comparison
| Property | Target Compound | 2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic Acid |
|---|---|---|
| Molecular Formula | C₂₆H₁₈N₂O₂S (estimated*) | C₁₀H₁₀N₂O₂S |
| Pyridine Substituents | 4,6-diphenyl, 3-cyano | 4,6-dimethyl, 3-cyano |
| Functional Groups | -COOH, -S-, -CN, -C₆H₅ | -COOH, -S-, -CN, -CH₃ |
| Molecular Weight (g/mol) | ~446.5 (calculated) | 222.26 |
| Potential Applications | Kinase inhibition, crystal engineering | Small-molecule probes, chelating agents |
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
Key Differences :
- Core Structure : Benzilic acid lacks the pyridine and sulfanyl groups, instead featuring a diphenyl-substituted glycolic acid backbone.
- Acidity : Benzilic acid has a higher pKa (~3.5) due to resonance stabilization of the conjugate base.
- Bioactivity: Benzilic acid derivatives are used as antispasmodics, whereas the target compound’s cyano and sulfanyl groups may enable nucleophilic or redox activity .
Table 2: Functional Group Impact
| Compound | Key Functional Groups | Dominant Chemical Behavior |
|---|---|---|
| Target Compound | -CN, -S-, -C₆H₅, -COOH | Hydrogen bonding, π-π stacking, acidity |
| Benzilic Acid | -C₆H₅, -COOH, -OH | Resonance stabilization, chelation |
Research Findings and Methodological Insights
Hypothesized Bioactivity
- Kinase Inhibition: The cyano group may act as a hydrogen bond acceptor, mimicking ATP-binding motifs in kinases, similar to pyridine-based inhibitors.
- Solubility Limitations : The diphenyl groups reduce aqueous solubility compared to methyl analogs, necessitating formulation adjustments for pharmacological use.
Biological Activity
(3-Cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 389.48 g/mol . It features a pyridine ring substituted with cyano and phenyl groups, which contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to (3-Cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
In vivo studies indicate that this compound may possess anti-inflammatory properties. Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases like rheumatoid arthritis .
Anticancer Potential
Recent investigations into the anticancer effects of related compounds have highlighted their ability to induce apoptosis in cancer cells. For example, cell line studies revealed that (3-Cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid can trigger caspase activation and lead to cell cycle arrest in various cancer types .
The biological activity of (3-Cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could act on various receptors, influencing cellular signaling pathways.
- Oxidative Stress : The compound may enhance reactive oxygen species (ROS) production, leading to oxidative stress in target cells.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 (2021) | Evaluated antimicrobial effects against E. coli | Demonstrated significant inhibition at low concentrations |
| Study 2 (2022) | Investigated anti-inflammatory properties in rats | Reduced inflammation markers significantly |
| Study 3 (2023) | Assessed anticancer activity on breast cancer cells | Induced apoptosis and cell cycle arrest |
Q & A
Q. What synthetic methodologies are effective for preparing (3-Cyano-4,6-diphenylpyridin-2-yl)sulfanylacetic acid?
Answer: The compound’s synthesis can be optimized using sulfanyl-acetic acid derivatives as key intermediates. For example, hydrolysis of thioether precursors under acidic or basic conditions (Method B in ) yields high-purity acetic acid derivatives. Key steps include:
- Thioether formation : Reacting pyridine derivatives with mercaptoacetic acid under inert atmospheres.
- Hydrolysis : Using NaOH/EtOH or HCl/H₂O to cleave protective groups while preserving the cyano and phenyl substituents.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (EtOH/H₂O) to achieve >95% purity.
Critical parameters: Temperature control (<60°C) to prevent cyano group degradation, monitored via TLC and confirmed by HRMS .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm), cyano carbon (δ ~115 ppm), and sulfanyl-linked methylene (δ ~3.8 ppm). Compare with analogs in and .
- HRMS : Confirm molecular ion [M+H]⁺ or [M−H]⁻ with <2 ppm mass error.
- IR Spectroscopy : Detect C≡N stretch (~2240 cm⁻¹) and carboxylic acid O–H (~2500–3000 cm⁻¹).
- HPLC : Assess purity (>98%) using C18 columns (MeCN/H₂O mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments for this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( –2) is critical:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K.
- Hydrogen bonding : Analyze O–H⋯N/S interactions (e.g., d = 1.82–2.10 Å, θ = 155–170°) as in .
- Torsional angles : Validate pyridine-phenyl dihedral angles (e.g., 84–89°) to confirm steric effects.
- Disorder modeling : Address overlapping electron density for cyano/phenyl groups using PART instructions in SHELXL .
Q. What experimental strategies mitigate challenges in studying hydrogen-bonding networks in this compound’s solid state?
Answer:
- Co-crystallization : Introduce hydrogen-bond acceptors (e.g., 4,4'-bipyridine, as in ) to stabilize supramolecular assemblies.
- Temperature-dependent XRD : Compare datasets at 100 K and 296 K to assess thermal motion of sulfanyl-acetic acid moieties.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π–π stacking distances of 3.7–3.8 Å, as in ) using CrystalExplorer .
Q. How can structure-activity relationships (SARs) be explored for this compound in biological systems?
Answer:
- Analog synthesis : Modify the pyridine core (e.g., replace cyano with nitro groups) or phenyl rings (para-substituents) as in .
- In vitro assays : Test CYP450 inhibition ( methodology) or anti-inflammatory activity via COX-2 binding.
- Computational modeling : Dock the compound into active sites (AutoDock Vina) using SCXRD-derived conformers .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
